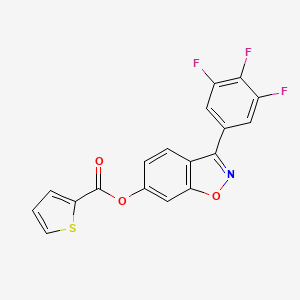
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate is a complex organic compound that features a trifluorophenyl group, a benzisoxazole ring, and a thiophenecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzisoxazole ring, followed by the introduction of the trifluorophenyl group and the thiophenecarboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the benzisoxazole and thiophenecarboxylate moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-furancarboxylate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-pyridinecarboxylate
Uniqueness
The uniqueness of this compound lies in its combination of trifluorophenyl, benzisoxazole, and thiophenecarboxylate groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C18H8F3NO3S |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H8F3NO3S/c19-12-6-9(7-13(20)16(12)21)17-11-4-3-10(8-14(11)25-22-17)24-18(23)15-2-1-5-26-15/h1-8H |
Clave InChI |
XUWKHWHIZZGIRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14956467.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B14956468.png)
![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-tyrosine](/img/structure/B14956477.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide](/img/structure/B14956482.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B14956485.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14956487.png)


![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956495.png)
![2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B14956498.png)
![4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14956503.png)
![3-[(5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B14956505.png)
![trans-N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B14956507.png)
![N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14956510.png)
